molecular formula C9H9F3N2S B3041448 1-[4-(Trifluoromethyl)benzyl]thiourea CAS No. 296277-16-2

1-[4-(Trifluoromethyl)benzyl]thiourea

Cat. No. B3041448
CAS RN: 296277-16-2
M. Wt: 234.24 g/mol
InChI Key: QNSJRYXZVQVXKP-UHFFFAOYSA-N
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Description

Thioureas are a class of compounds that have garnered interest due to their wide range of applications, including their use as building blocks for heterocyclic systems and their pharmacological activities. The specific compound of interest, "1-[4-(Trifluoromethyl)benzyl]thiourea," is not directly mentioned in the provided papers, but the general class of thioureas is well-represented, with various derivatives being synthesized and characterized for their properties and potential applications .

Synthesis Analysis

The synthesis of thiourea derivatives is a well-documented process. For instance, 1-(Alkyl/arylthiocarbamoyl)benzotriazoles were synthesized from bis(benzotriazolyl)methanethione and used as isothiocyanate equivalents for the efficient synthesis of secondary and tertiary thioureas . Similarly, the synthesis of various benzoylthiourea derivatives has been reported, with the substituted benzoic acids being converted into corresponding acid chlorides, which are then treated with potassium thiocyanate to afford the thioureas . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations. For example, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was determined, revealing a planar carbonyl and thiourea groups with antiperiplanar conformation . Similarly, the structural, vibrational, and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea provided insights into the conformational features and molecular stability of the compound . These studies contribute to a deeper understanding of the structural aspects of thiourea derivatives.

Chemical Reactions Analysis

Thiourea derivatives are known for their reactivity and ability to participate in various chemical reactions. For instance, they can act as ligands in metal coordination, as demonstrated by the synthesis and characterization of metal complexes with dialkylthioureidocarbonyl benzoylthiourea ligands . Additionally, the reactivity of thioureas in the formation of glycosidic linkages has been explored using benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives have been characterized through various analytical techniques. The thermal behavior of these compounds has been investigated using DTA and TG techniques, providing insights into their stability and decomposition patterns . The vibrational properties have been studied using IR and Raman spectroscopy, complemented by quantum chemical calculations . Additionally, the electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential maps, have been determined to understand the charge transfer within these molecules .

Relevant Case Studies

Several case studies have been reported where thiourea derivatives exhibit biological activity. For example, ethyl 4-(3-benzoylthioureido) benzoates were synthesized and found to be potent inhibitors of the urease enzyme, with some compounds being significantly more potent than standard inhibitors . The antibacterial and antifungal activities of 1-(4-chloro-benzoyl)-3-naphthalen-1-yl-thiourea were also investigated, showing inhibitory activity against various bacteria and yeast-like fungi . These studies highlight the potential of thiourea derivatives as bioactive agents.

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-6(2-4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSJRYXZVQVXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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